molecular formula C9H17BrO2 B1438028 2-[(3-Bromopropoxy)methyl]oxane CAS No. 1152515-11-1

2-[(3-Bromopropoxy)methyl]oxane

Cat. No.: B1438028
CAS No.: 1152515-11-1
M. Wt: 237.13 g/mol
InChI Key: XKUMHXBVACTUFZ-UHFFFAOYSA-N
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Description

2-[(3-Bromopropoxy)methyl]oxane (CAS 1152515-11-1) is a chemical compound with the molecular formula C 9 H 17 BrO 2 and a molecular weight of 237.13 g/mol . It is offered with a high purity level of 97% to 98% for research applications . Compounds featuring a bromoalkoxy chain linked to a heterocyclic oxane (tetrahydropyran) ring, such as this one, serve as valuable bifunctional intermediates in organic synthesis and medicinal chemistry research. The reactive bromine atom acts as a versatile handle for further functionalization, for instance through nucleophilic substitution reactions, while the oxane ring can contribute to the pharmacokinetic properties of a molecule . This structure is analogous to those used in the development of synthetic intermediates for active pharmaceutical ingredients. Research indicates that similar compounds are investigated as selective antagonists for specific human receptors, highlighting their potential in early-stage drug discovery and development as medicinal products or diagnostic tools . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are advised to consult the safety data sheet (SDS) prior to use. For optimal stability, it is recommended to store this compound at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromopropoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c10-5-3-6-11-8-9-4-1-2-7-12-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUMHXBVACTUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 3 Bromopropoxy Methyl Oxane

Strategic Approaches to Carbon-Oxygen and Carbon-Halogen Bond Formation

The formation of the ether linkage in 2-[(3-Bromopropoxy)methyl]oxane is most commonly achieved via the Williamson ether synthesis. wikipedia.orgbyjus.com This robust and versatile method involves the reaction of an alkoxide with an alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgscienceinfo.com For the synthesis of the target molecule, one effective pathway involves the reaction of the sodium or potassium salt of (tetrahydro-2H-pyran-2-yl)methanol with a dihalogenated propane, such as 1,3-dibromopropane.

The reaction proceeds by deprotonating the hydroxyl group of (tetrahydro-2H-pyran-2-yl)methanol with a suitable base to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion to form the desired ether bond.

Key Reagents and Conditions for Etherification:

ComponentExamplesRole in Reaction
Alcohol (Tetrahydro-2H-pyran-2-yl)methanolOxane-containing precursor
Alkyl Halide 1,3-DibromopropaneProvides the 3-bromopropoxy chain
Base Sodium hydride (NaH), Potassium hydride (KH), Potassium carbonate (K₂CO₃)Deprotonates the alcohol to form the nucleophilic alkoxide jk-sci.com
Solvent N,N-Dimethylformamide (DMF), Acetonitrile (B52724), Tetrahydrofuran (THF)Aprotic solvents are preferred to avoid solvating the nucleophile, thus increasing reaction rate wikipedia.orgscienceinfo.com

The reaction is typically conducted at temperatures ranging from 50 to 100 °C and can take from 1 to 8 hours to complete. wikipedia.org The choice of a primary dihalide like 1,3-dibromopropane is critical, as secondary or tertiary halides are prone to undergoing E2 elimination reactions in the presence of a strong base like an alkoxide, which would lead to the formation of alkenes as undesired byproducts. scienceinfo.comjk-sci.com

An alternative synthetic route involves first forming an alcohol precursor, 3-[(Oxan-2-yl)methoxy]propan-1-ol, followed by the selective bromination of the terminal hydroxyl group. This approach requires a brominating agent that can convert a primary alcohol into an alkyl bromide without cleaving the pre-existing ether bond.

Several reagents are effective for this transformation. A common method involves using phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). Another effective technique is treatment with hydrobromic acid (HBr). guidechem.com The selection of the reagent depends on factors such as substrate tolerance, desired yield, and reaction conditions. For instance, the Appel reaction (using PPh₃/CBr₄) is known for its mild conditions, which are often suitable for sensitive substrates.

Comparison of Common Bromination Reagents:

ReagentTypical ConditionsAdvantagesPotential Drawbacks
HBr/H₂SO₄ Aqueous solution, heatCost-effectiveStrongly acidic, may not be suitable for acid-labile groups
PBr₃ Aprotic solvent (e.g., diethyl ether), 0 °C to refluxHigh yields for primary and secondary alcoholsReacts violently with water, requires careful handling
PPh₃/CBr₄ (Appel Reaction) Aprotic solvent (e.g., CH₂Cl₂, CH₃CN)Mild conditions, high stereospecificity (inversion)Stoichiometric phosphine oxide byproduct can complicate purification
SOBr₂ (Thionyl Bromide) Pyridine or neat, often with heatGood for converting alcohols to alkyl bromidesCan produce acidic byproducts (SO₂, HBr)

Chemo- and Regioselective Synthesis Pathways

Achieving chemo- and regioselectivity is crucial when working with bifunctional starting materials. In the context of synthesizing this compound, two primary retrosynthetic pathways can be considered, each with its own selectivity challenges.

Pathway A: Etherification First. This route involves reacting (tetrahydro-2H-pyran-2-yl)methanol with a reagent like 1,3-dibromopropane. The key challenge is achieving mono-alkylation. Since the alkoxide nucleophile can potentially react a second time with the product to form a diether, reaction conditions must be controlled. Using an excess of the dihalide reactant can favor the desired mono-substituted product.

Pathway B: Bromination First. This pathway starts with a diol, such as 1,3-propanediol. The first step would be a selective mono-etherification with 2-(chloromethyl)oxane (not a typical starting material) or a mono-bromination of the diol to form 3-bromo-1-propanol. guidechem.com Subsequently, the remaining hydroxyl group is etherified with the oxane moiety. A key challenge here is the selective functionalization of only one of the two hydroxyl groups in 1,3-propanediol. guidechem.com

The choice between these pathways often depends on the availability of starting materials and the ease of purification. Pathway A is often more direct if the starting materials are readily available.

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound while minimizing reaction time and byproducts.

For the Williamson ether synthesis step, several factors can be fine-tuned:

Base Selection : Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective for generating the alkoxide. jk-sci.com Weaker bases like potassium carbonate (K₂CO₃) can also be used, often in conjunction with a polar aprotic solvent, and may be preferable for substrates sensitive to stronger bases. jk-sci.com

Solvent Choice : Polar aprotic solvents like DMF and acetonitrile are ideal as they effectively solvate the cation of the base but not the alkoxide nucleophile, leaving it more available for reaction. wikipedia.orgscienceinfo.com

Temperature Control : Reaction temperatures are typically maintained between 50-100 °C. wikipedia.org Lower temperatures can slow the reaction, while excessively high temperatures may promote side reactions like elimination.

Catalysis : The addition of a catalytic amount of a soluble iodide salt (e.g., NaI, KI) can significantly accelerate the reaction when using an alkyl chloride or bromide. The iodide undergoes a Finkelstein reaction with the alkylating agent to generate a more reactive alkyl iodide in situ. scienceinfo.com Phase-transfer catalysis is another technique used in industrial settings to facilitate the reaction between a water-soluble nucleophile and an organic-soluble electrophile. wikipedia.org

For the bromination step, optimization involves selecting a reagent that provides high conversion with minimal degradation of the ether linkage. The reaction temperature is a critical parameter to control, as excessive heat can lead to decomposition.

Development of Scalable and Sustainable Synthetic Protocols

For larger-scale production, synthetic protocols must be both scalable and sustainable. In the context of green chemistry, this involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

For the synthesis of this compound, sustainable approaches could include:

Catalytic Methods : Utilizing catalytic amounts of reagents instead of stoichiometric ones, such as using phase-transfer catalysts for the etherification, reduces waste. wikipedia.org

Atom Economy : Designing the synthesis to incorporate the maximum number of atoms from the reactants into the final product. The Williamson ether synthesis generally has good atom economy, with the main byproduct being a simple salt.

Solvent Selection : Replacing hazardous solvents like DMF with greener alternatives where possible.

Energy Efficiency : Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating.

Industrial-scale ether synthesis often favors phase-transfer catalysis, which allows the use of inexpensive inorganic bases like NaOH and avoids the need for anhydrous solvents. wikipedia.orgjk-sci.com

Retrosynthetic Analysis of this compound as a Target Molecule

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. bluffton.edu For this compound, the most logical disconnection is at the ether C-O bond.

Disconnection 1: Ether Linkage The ether bond is the most prominent functional group for disconnection. This leads to two possible sets of synthons (idealized fragments) and their corresponding synthetic equivalents (real chemical reagents).

Route A : Cleavage of the bond between the oxygen and the propyl chain suggests an alkoxide derived from (tetrahydro-2H-pyran-2-yl)methanol and a 3-bromopropyl cation. The synthetic equivalents are (tetrahydro-2H-pyran-2-yl)methanol and 1,3-dibromopropane. This corresponds to the Williamson ether synthesis.

Route B : Cleavage of the bond between the oxygen and the oxane's methylene (B1212753) group suggests a 3-bromopropoxide anion and a (tetrahydro-2H-pyran-2-yl)methyl cation. The synthetic equivalents would be 3-bromo-1-propanol and a reactive species like 2-(chloromethyl)oxane or 2-(tosyloxymethyl)oxane.

Both routes are viable. Route A is often preferred due to the high reactivity of primary alkyl halides and the ready availability of the starting materials. guidechem.com The analysis confirms that the Williamson ether synthesis is a primary and logical approach for constructing the target molecule.

Reactivity Profiles and Mechanistic Investigations of 2 3 Bromopropoxy Methyl Oxane

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The presence of a primary bromoalkane functionality dictates a significant portion of the reactivity of 2-[(3-Bromopropoxy)methyl]oxane. This moiety is susceptible to a variety of nucleophilic substitution reactions.

Exploration of S_N1 and S_N2 Reaction Pathways

The primary nature of the carbon atom attached to the bromine in this compound strongly favors the bimolecular nucleophilic substitution (S_N2) pathway. masterorganicchemistry.com In an S_N2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step. masterorganicchemistry.commasterorganicchemistry.com This mechanism is characterized by an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com Given that the carbon is primary and unhindered, the S_N2 pathway is generally efficient. masterorganicchemistry.com

Conversely, the unimolecular nucleophilic substitution (S_N1) pathway is highly unlikely for this compound under typical conditions. The S_N1 mechanism involves the formation of a carbocation intermediate after the departure of the leaving group. chemistrysteps.com Primary carbocations are notoriously unstable, making their formation energetically unfavorable. chemistrysteps.com Therefore, reactions of this compound with nucleophiles will almost exclusively proceed through an S_N2 mechanism. masterorganicchemistry.com The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com

Coupling Reactions with Organometallic Reagents

The electrophilic carbon-bromine bond in this compound readily participates in coupling reactions with a variety of organometallic reagents. These reactions are fundamental for the formation of new carbon-carbon bonds. For instance, Grignard reagents (R-MgX) and organocuprates (R₂CuLi) can be employed to displace the bromide and introduce a new alkyl or aryl group.

Aromatic ethers, for example, can react with Grignard reagents to form substituted aromatic compounds. numberanalytics.com While this compound is not an aromatic ether, the principle of using organometallic reagents for C-C bond formation is analogous. The Williamson ether synthesis, a classic method for forming ethers, involves the reaction of an alkoxide with a primary alkyl halide, which underscores the high reactivity of the C-Br bond in such systems towards nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com

Reagent TypeGeneral FormulaResulting Bond
Grignard ReagentsR-MgXC-C
OrganocupratesR₂CuLiC-C
AlkoxidesRO⁻C-O (Ether)

Radical Reactions and Their Selectivity

Beyond nucleophilic substitution, the carbon-bromine bond can undergo homolytic cleavage to generate a primary alkyl radical. This can be initiated by radical initiators or by photolysis. Once formed, this radical can participate in various radical reactions, such as addition to alkenes or radical cyclizations. However, the formation of hydroperoxides through auto-oxidation can occur when ethers are exposed to oxygen, which proceeds via a radical mechanism. youtube.com While not a synthetic goal, this highlights the potential for radical formation at positions adjacent to the ether oxygen. youtube.com More controlled radical reactions can be achieved using specific reagents. For example, visible-light photoredox catalysis can generate alkoxy radicals from alcohols, which can then undergo further reactions. acs.org While this applies to the alcohol precursor, it demonstrates a modern approach to radical generation that could potentially be adapted.

Transformations Involving the Oxane Ring System

The oxane ring in this compound is a tetrahydropyran (B127337) (THP) ether derivative. wikipedia.org This structural feature is widely utilized in organic synthesis, primarily as a protecting group for alcohols. wikipedia.orgtotal-synthesis.comorganic-chemistry.orgtotal-synthesis.comyoutube.com

Role as a Protecting Group: Formation and Selective Cleavage Methodologies

The tetrahydropyranyl (THP) group is a common protecting group for alcohols due to its stability under a wide range of reaction conditions, including those involving organometallic reagents, hydrides, and basic conditions. organic-chemistry.orgtotal-synthesis.com The formation of a THP ether involves the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran. total-synthesis.comyoutube.com

The stability of the THP ether linkage makes it an effective protecting group during transformations at other parts of the molecule, such as the nucleophilic substitution reactions at the bromopropyl chain of this compound.

Deprotection, or the cleavage of the THP ether, is typically achieved under acidic conditions. total-synthesis.comtotal-synthesis.com The mechanism involves protonation of the ether oxygen, followed by cleavage to regenerate the alcohol and 5-hydroxypentanal. wikipedia.org Various acidic catalysts can be employed for this purpose, with milder options like pyridinium (B92312) p-toluenesulfonate (PPTS) being used for acid-sensitive substrates. total-synthesis.com

ConditionReagentsPurpose
Protection3,4-Dihydropyran, Acid catalyst (e.g., TsOH, PPTS)Formation of THP ether
DeprotectionAqueous acid (e.g., HCl, H₂SO₄), PPTSCleavage of THP ether

Ring-Opening Reactions and Subsequent Functionalization

While the primary function of the THP group is protection, the oxane ring can undergo cleavage under more forceful conditions. Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comlibretexts.orgopenochem.org This reaction proceeds via protonation of the ether oxygen to form a good leaving group, followed by nucleophilic attack by the halide ion. chemistrysteps.comyoutube.comyoutube.com

In the case of this compound, treatment with excess strong acid could potentially lead to the cleavage of the C-O bonds within the oxane ring, as well as the ether linkage of the side chain. The regioselectivity of the ring-opening would depend on the specific reaction conditions and whether the mechanism is S_N1 or S_N2-like. chemistrysteps.comlibretexts.org For instance, in the acidic cleavage of ethers, the halide nucleophile typically attacks the less sterically hindered carbon in an S_N2-type mechanism. libretexts.org This could lead to the formation of dihalogenated and hydroxyl-containing aliphatic compounds.

Scientific Data on this compound Remains Elusive

The investigation sought to populate a detailed article outline focusing on several key areas of the compound's chemical behavior. These areas included its reactivity profiles, the stereochemical control in transformations of its oxane ring, catalytic strategies for targeted changes, and the elucidation of its reaction mechanisms through kinetic and spectroscopic studies.

Unfortunately, none of the retrieved information directly addresses this compound. The scientific community has not, to the extent of publicly available knowledge, published in-depth studies on its specific reaction kinetics, stereochemical outcomes of reactions, or the application of catalytic systems to transform its structure. The absence of such data prevents a detailed discussion and the creation of informative data tables as requested.

Further research into this specific compound would be necessary to build the body of knowledge required to detail its chemical personality. Without dedicated studies on this compound, any discussion on its reactivity and mechanistic pathways would be purely speculative and fall outside the bounds of established scientific findings.

Applications of 2 3 Bromopropoxy Methyl Oxane As a Versatile Synthetic Building Block

Construction of Complex Molecular Architectures

The ability to introduce a protected hydroxyl group while simultaneously providing a reactive alkyl bromide handle is a key feature of 2-[(3-Bromopropoxy)methyl]oxane. This dual reactivity is exploited in the synthesis of complex molecular architectures, including polycyclic and heterocyclic systems, as well as macrocycles and oligomers.

The strategic incorporation of this compound into synthetic pathways allows for the annulation of rings and the introduction of key side chains in the formation of polycyclic and heterocyclic structures. The bromo-functional end of the molecule can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as nucleophilic substitution or cross-coupling reactions. Following the construction of the core structure, the THP ether can be readily cleaved under mild acidic conditions to reveal a hydroxyl group, which can then be used for further functionalization.

In the directed synthesis of macrocycles and oligomers, this compound serves as a flexible linker or a building block for extending chains. The bromopropyl moiety allows for the connection of different molecular fragments, while the THP-protected hydroxyl group provides a latent site for subsequent reactions, such as cyclization or polymerization. This stepwise approach is crucial for achieving high yields and controlling the size and conformation of the resulting macrocyclic or oligomeric structures.

Contribution to Natural Product Total Synthesis Initiatives

The total synthesis of natural products often requires the assembly of complex, stereochemically rich structures. This compound has found application in this field as a key intermediate for introducing specific fragments or side chains. Its utility lies in its ability to deliver a protected hydroxyl group to a molecule, which can be unveiled at a later stage of the synthesis to participate in crucial bond-forming reactions or to serve as a key functional group in the final natural product.

Utilization in Polymer Chemistry and Materials Science as a Monomer or Initiator

In the realm of polymer chemistry and materials science, this compound can function as both a monomer and an initiator. The presence of the reactive bromide allows it to initiate controlled radical polymerization processes, such as atom transfer radical polymerization (ATRP). Additionally, the molecule can be incorporated as a monomeric unit into polymer chains, introducing a protected hydroxyl group that can be deprotected post-polymerization to yield functional polymers with tailored properties, such as hydrophilicity or sites for further modification.

Exploration of Derivatives and Analogues of 2 3 Bromopropoxy Methyl Oxane

Structure-Reactivity Relationship Studies of Related Brominated Ethers and Cyclic Acetals

The reactivity of 2-[(3-Bromopropoxy)methyl]oxane is governed by the independent and cooperative behavior of its brominated ether chain and its cyclic acetal (B89532) group.

Brominated Ethers: The bromopropoxy portion of the molecule contains a primary alkyl bromide, which is susceptible to nucleophilic substitution, typically via an SN2 mechanism. openstax.orglibretexts.org The reactivity of this site is influenced by steric hindrance around the carbon-bromine bond. In related brominated ethers, cleavage of the ether bond itself can be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgbritannica.com The mechanism of this cleavage depends on the structure of the alkyl groups attached to the ether oxygen. For primary and secondary alkyl groups, the reaction proceeds through an SN2 pathway, with the halide ion attacking the less sterically hindered carbon. openstax.orglibretexts.org For ethers with tertiary, benzylic, or allylic groups, the cleavage follows an SN1 mechanism due to the formation of stable carbocation intermediates. libretexts.orglibretexts.org

Cyclic Acetals: The tetrahydropyran (B127337) (oxane) ring system is a cyclic acetal. Acetals are generally stable in neutral to strongly basic conditions, making them excellent protecting groups for carbonyls or alcohols. libretexts.org However, they are labile under acidic conditions and can be readily cleaved to regenerate the parent aldehyde/ketone and alcohol. total-synthesis.comwikipedia.org The stability of cyclic acetals is often greater than that of their acyclic counterparts due to favorable entropic factors during their formation. libretexts.orgwikipedia.org The reactivity of cyclic ethers and acetals is also dependent on ring size; smaller rings like oxiranes (three-membered) and oxetanes (four-membered) are highly strained and more reactive than the relatively strain-free tetrahydropyran (six-membered) ring. libretexts.org

The dual functionality of this compound allows for selective reactions. For instance, a nucleophile can displace the bromide without affecting the acid-stable THP ether, or the THP group can be removed under mild acidic conditions while the bromoalkyl chain remains intact.

Table 1: Reactivity Comparison of Ether and Acetal Linkages
Compound TypeStructure ExampleReactivity toward Strong Acid (e.g., HBr, HI)Reactivity toward Base/NucleophilesTypical Reaction Mechanism
Primary Alkyl EtherCH₃CH₂-O-CH₂CH₃ (Diethyl ether)Cleavage at high temperaturesGenerally unreactiveSN2 Cleavage openstax.org
Tertiary Alkyl Ether(CH₃)₃C-O-CH₂CH₃ (tert-Butyl ethyl ether)Readily cleaved at moderate temperaturesElimination with strong, bulky basesSN1 or E1 Cleavage openstax.orglibretexts.org
Acyclic AcetalCH₃CH(OCH₂CH₃)₂Very sensitive, easily hydrolyzedStableAcid-catalyzed hydrolysis libretexts.org
Cyclic Acetal (THP Ether)Tetrahydropyran (THP)Sensitive, easily hydrolyzed (less so than acyclic)StableAcid-catalyzed hydrolysis total-synthesis.comlibretexts.org

Design and Synthesis of Modified Propoxy Linkers and Their Impact on Reactivity

The 3-bromopropoxy linker is a critical component that can be modified to tune the molecule's properties. The design, synthesis, and reactivity of such linkers are paramount in various fields, including materials science and medicinal chemistry, where they are used to connect functional units. nih.govnih.gov

Synthesis: The ether linkage is typically formed via the Williamson ether synthesis, a reaction between an alkoxide and an alkyl halide. britannica.comkhanacademy.org In the context of this compound, this could involve the reaction of 3-bromopropanol with 2-(chloromethyl)oxane or a related precursor. Alternatively, an alcohol can be reacted with an alkene in the presence of an acid catalyst or through an alkoxymercuration-demercuration sequence. libretexts.orgmasterorganicchemistry.com

Linker Length: Altering the number of methylene (B1212753) units in the propoxy chain (e.g., to ethoxy or butoxy) can affect the reactivity of the terminal bromide. While the electronic effect is minimal in simple alkyl chains, changes in length can influence steric accessibility and the conformational flexibility of the molecule, which can modulate reaction rates. researchgate.net

Linker Rigidity: Introducing rigid elements like double bonds or cyclic structures into the linker can restrict conformational freedom. This can pre-organize the molecule for a specific interaction or reaction, potentially increasing the rate and selectivity of subsequent transformations. researchgate.net

Branching: Adding substituents to the linker chain, particularly near the reactive bromide, would increase steric hindrance and likely decrease the rate of SN2 reactions.

These design principles are actively used in areas like the development of antibody-drug conjugates (ADCs), where the linker's stability and cleavage mechanism are critical for efficacy. nih.govnih.gov

Table 2: Influence of Linker Modification on Chemical Properties
Linker ModificationExample Structure FragmentPotential Impact on Reactivity/PropertiesRationale
Increased Chain Length-O-(CH₂)₄-BrMinor change in reactivity of terminal bromide; increased lipophilicity.Longer chain increases flexibility and non-polar character. researchgate.net
Decreased Chain Length-O-(CH₂)₂-BrPotential for intramolecular cyclization; slight increase in polarity.Proximity of ether oxygen may facilitate side reactions.
Introduction of Rigidity-O-CH₂-C≡C-CH₂-BrRestricted conformation; altered distance and angle between functional groups.Rigid units limit bond rotation, affecting stability and interaction geometry. researchgate.net
Steric Hindrance-O-CH₂(CH₃)CH-CH₂-BrDecreased rate of SN2 reaction at the bromide center.Bulky groups near the reaction site impede nucleophilic attack. nih.gov

Comparative Analysis with Alternative Cyclic Ether Protecting Groups

The THP group is one of many protecting groups available for alcohols. masterorganicchemistry.com Its primary advantages are its ease of introduction, stability to a wide range of non-acidic conditions (including organometallic reagents, strong bases, and hydrides), and its straightforward removal with mild acid. total-synthesis.comiris-biotech.de However, its use introduces a new stereocenter, which can complicate product mixtures. total-synthesis.com A comparison with other common ether-based protecting groups highlights its specific utility.

Silyl Ethers (e.g., TBS, TIPS): These are among the most popular alcohol protecting groups. masterorganicchemistry.com Their stability is tunable based on the steric bulk of the alkyl groups on the silicon atom (e.g., TIPS > TBS > TMS). spcmc.ac.in A key advantage is their selective removal using fluoride (B91410) ion sources (like TBAF), which provides an orthogonal deprotection strategy to the acid-labile THP group. rsc.org

Methoxymethyl (MOM) Ether: This is an acyclic acetal that, like THP, is stable to base but cleaved by acid. oup.com It does not introduce a new stereocenter, which is a significant advantage over THP. However, it is generally more robust and may require harsher acidic conditions for removal compared to THP. oup.com

Benzyl (Bn) Ether: This group is very stable to both acidic and basic conditions. oup.com It is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is orthogonal to both acid- and fluoride-based deprotection strategies. libretexts.org This makes it suitable for complex syntheses requiring multiple, distinct protection steps.

The choice of protecting group is a strategic decision in multistep synthesis, based on the required stability and the available deprotection conditions. uchicago.eduutsouthwestern.edu

Table 3: Comparison of Common Alcohol Protecting Groups
Protecting GroupAbbreviationStructureStable ToLabile To (Cleavage Conditions)
TetrahydropyranylTHPR-O-THPBases, nucleophiles, hydrides, organometallicsMild acid (e.g., PPTS, AcOH, dilute HCl) total-synthesis.comwikipedia.org
tert-ButyldimethylsilylTBSR-O-Si(CH₃)₂(t-Bu)Bases, many oxidizing/reducing agentsAcid (e.g., TFA, HCl); Fluoride ions (e.g., TBAF, HF) wikipedia.orgspcmc.ac.in
MethoxymethylMOMR-O-CH₂OCH₃Bases, nucleophilesAcid (e.g., HCl, TFA), often stronger than for THP oup.comlibretexts.org
BenzylBnR-O-CH₂PhMost acids and basesCatalytic Hydrogenolysis (H₂, Pd/C); strong Lewis acids oup.comlibretexts.org

Stereoisomeric Studies and Chiral Synthesis Applications

A significant feature of the THP ether in this compound is the stereocenter at the C2 position of the oxane ring. iris-biotech.de The standard synthesis, involving the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran, results in a racemic mixture. total-synthesis.com If the alcohol substrate is already chiral, this reaction produces a mixture of diastereomers, which can complicate purification and characterization due to their different physical properties. total-synthesis.com

Asymmetric Synthesis of Chiral Acetals: The challenge of controlling stereochemistry has led to the development of methods for the asymmetric synthesis of acetals. For example, enantiomerically enriched acetals can be formed through the addition of selenium electrophiles to enol ethers in the presence of a chiral catalyst. tandfonline.com Such strategies allow for the creation of a single stereoisomer, which is crucial for applications in pharmaceuticals and natural product synthesis where specific stereochemistry is required for biological activity.

Applications as Chiral Auxiliaries: While often seen as a drawback, the new stereocenter of a THP ether can also be exploited. In some cases, a chiral THP-derivative can act as a chiral auxiliary, directing the stereochemical outcome of a reaction at another part of the molecule. total-synthesis.com By shielding one face of a reactive center, the acetal can guide an incoming reagent to the other face, leading to high diastereoselectivity. total-synthesis.com This transforms the protecting group into a tool for stereocontrol. The study of cyclic acetals derived from chiral diols is a well-established field for asymmetric synthesis and stereochemical control. acs.org

Table 4: Stereochemical Considerations in Acetal Chemistry
Method/ApplicationDescriptionStereochemical OutcomeReference Example
Standard THP ProtectionAcid-catalyzed reaction of an alcohol with dihydropyran.Creates a new stereocenter, leading to a racemic mixture or diastereomers.Formation of a THP ether introduces a second chiral center if the starting material is chiral. total-synthesis.com
Asymmetric Acetal SynthesisUse of chiral catalysts or reagents to favor the formation of one stereoisomer.Formation of enantiomerically enriched acetals.Asymmetric selenenylations of enol ethers to form chiral acetals. tandfonline.com
Acetal as Chiral AuxiliaryA chiral acetal group within a molecule directs the stereochemistry of a new chiral center.High diastereoselectivity in reactions like nucleophilic additions.Cyclization of chiral acetals of polyolefinic aldehydes to form optically active alcohols. acs.org
Intramolecular Acetal FormationCyclization of a molecule containing both a carbonyl and a hydroxyl group.Formation of cyclic hemiacetals with specific stereochemistry, common in carbohydrates.Glucose cyclization to form anomers at the anomeric carbon. khanacademy.org

Computational and Theoretical Investigations of 2 3 Bromopropoxy Methyl Oxane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For 2-[(3-Bromopropoxy)methyl]oxane, these calculations could provide fundamental data on its electronic structure, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. Such information is crucial for predicting the molecule's reactivity. For instance, the locations of the highest and lowest electron densities would indicate likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, these calculations can be used to determine key reactivity descriptors. While no specific data exists for this compound, in broader studies of functionalized heterocycles, pKa values are often calculated to predict sites of deprotonation, a key factor in many chemical reactions. cymitquimica.com This approach has been shown to have a high correlation with experimental results for a wide range of organic molecules. cymitquimica.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexible nature of the propoxy and methyl-oxane groups in this compound suggests a complex conformational landscape. Molecular dynamics (MD) simulations offer a method to explore the various spatial arrangements the molecule can adopt over time. rsc.orgnih.gov By simulating the molecule's movement, researchers can identify the most stable conformers and the energy barriers between them. This is particularly relevant for understanding how the molecule might interact with other chemical species, including solvents or reactants.

MD simulations are also invaluable for studying intermolecular interactions. nih.gov For example, simulations could model how this compound interacts with solvent molecules, which can significantly influence its reactivity and stability. nih.gov In studies of other flexible molecules, MD has been successfully used to analyze gas-phase conformations and understand the dynamic behavior of complex systems. nih.govuwc.ac.za

Prediction of Reaction Selectivity and Thermodynamic Favorability of Reaction Pathways

Computational chemistry provides a powerful means to predict the outcomes of chemical reactions. acs.org For this compound, this could involve modeling potential reaction pathways, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the oxane ring. By calculating the activation energies and the energies of transition states for different potential reactions, researchers can predict which reaction pathways are kinetically and thermodynamically favored. acs.org

For example, in studies of perfluoroaromatics, density functional theory has been used to investigate the regioselectivity of nucleophilic substitution reactions, with calculated activation energies providing a strong indication of the most likely reaction sites. acs.org A similar approach for this compound would offer significant predictive power for its synthetic applications.

Elucidation of Ligand-Substrate Interactions in Catalytic Systems

Should this compound be used as a substrate in a catalytic reaction, computational methods could be employed to understand the intricate interactions between the substrate and the catalyst. nih.gov Techniques such as molecular docking and combined quantum mechanics/molecular mechanics (QM/MM) simulations can model the binding of the substrate to the catalyst's active site.

These simulations can reveal the key intermolecular forces—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the binding process. nih.gov By analyzing the interaction energies between the substrate and individual residues of a catalyst, researchers can identify the critical components responsible for binding and selectivity. nih.gov This knowledge is instrumental in the rational design of more efficient and selective catalysts.

Analytical Methodologies for Research and Process Control of 2 3 Bromopropoxy Methyl Oxane

Spectroscopic Techniques for Structural Elucidation During Synthetic Pathways

Spectroscopic methods are indispensable for confirming the molecular structure of 2-[(3-Bromopropoxy)methyl]oxane and its intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. In ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons confirm the presence of the tetrahydropyran (B127337) (oxane) ring, the methyl ether linkage, and the bromopropyl chain. For instance, the protons on the carbon adjacent to the bromine atom typically appear as a triplet, while the methylene (B1212753) protons of the oxane ring exhibit complex splitting patterns.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound is characterized by strong C-O stretching vibrations associated with the ether linkages and the oxane ring. The presence of the C-Br bond can also be confirmed by its characteristic absorption in the lower frequency region of the spectrum.

Mass Spectrometry (MS) determines the molecular weight of this compound and provides information about its fragmentation pattern, which aids in structural confirmation. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, as well as fragment ions resulting from the cleavage of the ether bonds or the loss of the bromine atom.

Raman Spectroscopy , while less commonly reported for this specific compound in routine analysis, can offer complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to probe the skeletal vibrations of the oxane ring and the C-C and C-Br bonds.

Table 1: Key Spectroscopic Data for this compound

Technique Key Observations
¹H NMRSignals corresponding to the oxane ring, methylene protons adjacent to the ether oxygen, and the bromopropyl group.
¹³C NMRResonances for all unique carbon atoms, including those in the oxane ring and the aliphatic chain.
IR SpectroscopyCharacteristic C-O stretching frequencies for the ether and oxane functionalities, and C-Br stretching.
Mass SpectrometryMolecular ion peak and fragmentation patterns consistent with the structure.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, thereby allowing for accurate purity assessment and real-time monitoring of reaction progress.

Gas Chromatography (GC) is a suitable method for analyzing the volatile this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can effectively quantify the purity of the compound and identify any volatile impurities. The retention time of the compound is a key parameter for its identification.

High-Performance Liquid Chromatography (HPLC) offers a versatile approach for purity determination, especially for less volatile impurities or when derivatization is required. A reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, can be used to separate the compound from related substances. A UV detector can be employed if the impurities have a chromophore.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used for qualitative monitoring of reaction progress. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light or after staining. The retention factor (Rf) value helps in the preliminary identification of the compound.

Table 2: Chromatographic Methods for this compound Analysis

Method Application Key Parameters
Gas Chromatography (GC)Purity assessment, impurity profilingRetention time
High-Performance Liquid Chromatography (HPLC)Purity determinationRetention time, mobile phase composition
Thin-Layer Chromatography (TLC)Reaction monitoringRetention factor (Rf)

X-ray Crystallography for Definitive Solid-State Structural Confirmation

For an unambiguous determination of the three-dimensional atomic arrangement of this compound in the solid state, X-ray Crystallography is the gold standard. This technique requires a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal provides data that, once analyzed, yields precise bond lengths, bond angles, and conformational details of the molecule. This definitive structural information is crucial for understanding the compound's physical properties and its interactions in a solid-state environment.

Advanced Hyphenated Techniques for Complex Mixture Analysis in Reaction Optimization

In the context of optimizing the synthesis of this compound, complex reaction mixtures containing the desired product, unreacted starting materials, intermediates, and various byproducts are often encountered. Advanced hyphenated techniques , which couple the separation power of chromatography with the detection and identification capabilities of spectroscopy, are invaluable for analyzing such mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool that combines the separation of volatile compounds by GC with their detection and structural elucidation by MS. This allows for the identification of unknown impurities and byproducts formed during the synthesis, providing crucial insights for reaction optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital hyphenated technique, particularly for analyzing less volatile or thermally labile compounds that are not amenable to GC. It is instrumental in monitoring the formation of polar byproducts and intermediates in the reaction mixture.

These advanced methods provide a comprehensive understanding of the reaction chemistry, enabling chemists to adjust reaction conditions to maximize the yield and purity of this compound.

Future Directions and Emerging Research Avenues for 2 3 Bromopropoxy Methyl Oxane Research

Development of Sustainable and Environmentally Benign Synthetic Strategies

The synthesis and application of chemical intermediates like 2-[(3-Bromopropoxy)methyl]oxane are increasingly scrutinized through the lens of green chemistry. Future research will likely focus on developing more sustainable methods for its production and use, minimizing waste and environmental impact.

Key Research Objectives:

Atom Economy: Investigating synthetic routes that maximize the incorporation of atoms from reactants into the final product. This could involve exploring alternative reactions to the classical Williamson ether synthesis, which often has moderate atom economy.

Green Solvents and Catalysts: Traditional syntheses may use hazardous solvents and stoichiometric reagents. Research into using bio-based solvents, supercritical fluids, or aqueous reaction media would be a significant step forward. Furthermore, the development of recyclable heterogeneous catalysts for its synthesis could replace homogeneous catalysts that are difficult to separate from the product stream.

Renewable Feedstocks: A long-term goal would be to derive the carbon skeleton of this compound from renewable biomass sources rather than petroleum-based feedstocks.

Table 1: Comparison of a Hypothetical Traditional vs. a Greener Synthetic Approach

FeatureTraditional ApproachPotential Green Approach
Starting Materials Petroleum-derived propanediol and dihydropyranBio-based 1,3-propanediol; Catalytic route from biomass
Solvents Chlorinated solvents (e.g., Dichloromethane)Bio-solvents (e.g., 2-MethylTHF), water, or solvent-free
Catalyst Strong acid catalyst (e.g., p-TsOH), non-recyclableSolid acid catalyst (e.g., Zeolite, Nafion), recyclable
Byproducts Acidic waste streams requiring neutralizationMinimal byproducts, catalyst easily filtered
Energy Input High-temperature refluxLower temperature, potentially microwave-assisted synthesis

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries. Integrating the synthesis and use of this compound into automated flow platforms offers substantial advantages in terms of safety, consistency, and scalability.

The structure of this compound makes it an ideal candidate for use in automated multi-step synthesis. orgsyn.org Automated platforms can perform sequential reactions, such as an initial alkylation using the bromopropyl group followed by in-line deprotection of the THP ether to reveal the alcohol, without isolating intermediates. This approach accelerates the synthesis of compound libraries for drug discovery and materials science.

Future research in this area would involve:

Developing robust, high-yielding flow protocols for the synthesis of the compound itself.

Designing and implementing multi-step reaction sequences where this compound is a key building block, managed by automated control systems. lookchem.com

Integrating in-line purification and analytical techniques to monitor reaction progress and purity in real-time.

Table 2: Advantages of Flow Synthesis for this compound Chemistry

ParameterBatch ProcessingFlow Chemistry
Safety Handling of large volumes of reagents; potential for thermal runaways.Small reaction volumes enhance heat transfer and reduce risks.
Scalability Non-linear and challenging to scale up.Linear scalability by running the system for longer periods.
Reproducibility Can vary between batches due to mixing and heat transfer issues.Precise control over parameters ensures high reproducibility.
Multi-step Synthesis Requires isolation and purification at each step, leading to material loss.Intermediates can be passed directly to the next reactor, improving overall yield.

Exploration in Bioorthogonal Chemistry and Chemical Biology

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov While the alkyl bromide of this compound is not bioorthogonal due to its reactivity with numerous biological nucleophiles, its potential as a scaffold for developing more sophisticated chemical biology tools is an exciting area for future research.

The core structure could be modified to incorporate a truly bioorthogonal handle (e.g., an azide, alkyne, or tetrazine) while the bromopropyl group is replaced with a different functional group for linking to a molecule of interest. google.comorgsyn.org Alternatively, researchers could explore its use in controlled "pro-drug" or "pro-probe" strategies, where the compound is initially inert and is activated at a specific biological location to alkylate a target. The acid-labile nature of the THP ether could be exploited for release in acidic microenvironments like endosomes or tumors. nih.gov

Potential Research Avenues:

Synthesis of Derivatives: Creating derivatives where the bromo- group is replaced by a bioorthogonal functional group for use in dual-labeling experiments. chemrxiv.org

Targeted Alkylation: Incorporating the this compound motif into larger molecules that have a targeting moiety (e.g., a ligand for a specific protein). This would concentrate the reactive alkylating agent at the site of interest, increasing selectivity.

Cleavable Linkers: Utilizing the THP ether as an acid-cleavable linker in antibody-drug conjugates or probe-release systems.

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by enabling the prediction of reaction outcomes and the optimization of synthetic routes. fishersci.com As a versatile building block, this compound is involved in numerous reactions, primarily alkylations of various nucleophiles. The success and yield of these reactions are highly dependent on substrates, catalysts, and conditions.

ML models can be trained on large datasets of similar reactions to predict the feasibility and outcome of a planned synthesis involving this compound. centerwatch.com This predictive power can save significant experimental time and resources by identifying promising reaction conditions or flagging potentially unsuccessful pathways before they are attempted in the lab.

Table 3: Hypothetical Machine Learning Model for a Reaction with this compound

Input ParametersPredicted Outputs
Substrate (e.g., Phenol, Amine)Reaction Yield (%)
Base (e.g., K₂CO₃, NaH)Probability of Side-Product Formation
Solvent (e.g., DMF, Acetonitrile)Optimal Reaction Time (hours)
Temperature (°C)Recommended Purification Method
Catalyst (if any)Confidence Score of Prediction

Future work could focus on developing a specialized ML model trained specifically on reactions of halo-alkoxy-oxane compounds to provide highly accurate predictions for chemists working with this class of reagents.

Expanding Interdisciplinary Utility Beyond Traditional Organic Synthesis

The unique bifunctional nature of this compound makes it suitable for applications in fields beyond traditional small-molecule synthesis, such as materials science and medicinal chemistry.

Materials Science: The compound can be used to functionalize surfaces or polymers. The bromopropyl end can be grafted onto a surface containing nucleophilic groups, leaving the protected hydroxyl group available for subsequent modification after deprotection. This could be used to create materials with tailored surface properties, such as hydrophilicity or biocompatibility. It could also serve as a monomer or cross-linker in the synthesis of novel polymers with acid-degradable linkages.

Medicinal Chemistry: As a linker, this compound is valuable for connecting a pharmacophore to another functional group, such as a solubilizing group or a targeting moiety in drug design. A recent patent application describes the use of a similar building block, 2-(4-bromobutoxy)oxane, in the synthesis of oxytocin receptor agonists, highlighting the utility of such linkers in creating complex therapeutic agents. fishersci.com Future research could explore its use in creating libraries of compounds for screening against various biological targets.

By pursuing these emerging research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple synthetic intermediate into a sophisticated tool for addressing challenges in sustainability, automation, biology, and materials science.

Q & A

Q. What are the common synthetic routes for preparing 2-[(3-Bromopropoxy)methyl]oxane, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution using dibromides (e.g., 1,3-dibromopropane) and alcohols (e.g., 2-(oxan-2-yloxy)ethanol) under basic conditions. Key steps include:

Alkylation : Reacting 2-(oxan-2-yloxy)ethanol with 1,3-dibromopropane in acetonitrile using cesium carbonate as a base at 75°C for 1.5 hours .

Purification : Silica gel chromatography (ethyl acetate/hexane eluent) or HPLC with a YMC-Actus Triart C18 column and MeCN/water (0.1% formic acid) mobile phase .
Critical Parameters :

  • Temperature (75°C optimal for alkylation).
  • Base selection (cesium carbonate enhances nucleophilicity).
  • Solvent polarity (acetonitrile balances reactivity and solubility).
ReagentSolventTemperatureYieldReference
1,3-DibromopropaneAcetonitrile75°C66-75%

Q. How can researchers characterize the structural and crystalline properties of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, a related bis-bromopropoxy compound (C21H26Br2O2) was analyzed using:
  • Crystallization : Slow evaporation in ethyl acetate/hexane.
  • Data Collection : Bruker SMART APEX diffractometer (MoKα radiation, λ = 0.71073 Å).
  • Refinement : R-factor = 0.031, wR = 0.079, confirming bond angles (e.g., 115.0° at methyl carbon) and lattice parameters (a = 12.0054 Å, b = 11.9336 Å) .
    Complementary Techniques :
  • LCMS : Validate molecular weight (e.g., m/z 269 [M+H]+ for intermediates) .
  • HPLC Retention Time : Monitor purity (e.g., 1.40 minutes under SMD-TFA05 conditions) .

Advanced Research Questions

Q. What methodological approaches are recommended for optimizing alkylation reactions involving this compound?

  • Methodological Answer : Optimize via:

Catalyst Screening : Test bases (e.g., Cs2CO3 vs. K2CO3) to enhance nucleophilic substitution efficiency .

Solvent Effects : Compare polar aprotic solvents (acetonitrile vs. DMF) to improve reagent solubility and reaction rate.

Temperature Gradients : Conduct trials at 50–100°C to identify exothermic/endothermic phases.
Case Study : Using cesium carbonate in acetonitrile at 75°C increased yields to 75% compared to 50% with K2CO3 in DMF .

Q. How should discrepancies in reaction yields be analyzed when synthesizing bromopropoxy-substituted oxane derivatives?

  • Methodological Answer : Discrepancies often arise from:

Byproduct Formation : Monitor intermediates via TLC or LCMS to detect elimination byproducts (e.g., alkenes from dehydrohalogenation) .

Moisture Sensitivity : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the bromine moiety.

Stoichiometric Ratios : Adjust molar ratios (e.g., 1:1.2 alcohol:dibromide) to favor complete substitution .
Resolution : Re-run reactions with strict moisture control and characterize byproducts via NMR/HRMS.

Q. What advanced purification techniques are suitable for isolating this compound from reaction mixtures contaminated with structurally similar byproducts?

  • Methodological Answer : Use orthogonal methods:

HPLC : YMC-Actus Triart C18 column (100 × 330 mm, 5 μm), gradient elution with MeCN/water (0.1% formic acid) .

Flash Chromatography : Hexane/ethyl acetate (3:1) to separate brominated analogs.
Key Metrics :

  • Retention Time : 1.40 minutes for the target compound .
  • Purity Threshold : ≥95% by UV detection at 254 nm.

Q. In mechanistic studies, how can the nucleophilic substitution behavior of the bromine atom in this compound be experimentally validated?

  • Methodological Answer : Probe reactivity via:

Kinetic Studies : Track bromide release using ion chromatography under varying pH and solvent conditions .

Isotopic Labeling : Replace Br with 82Br to monitor substitution pathways via radiotracing.

Computational Modeling : Simulate transition states (e.g., DFT calculations) to predict SN1 vs. SN2 dominance. Reference gas-phase thermochemical data from methyleneoxy oxomethyl studies for enthalpy comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.